Nsp-SA-nhs

Immunoassay Bisphenol A Environmental Monitoring

NSP-SA-NHS is a sulfonamide-modified acridinium ester delivering superior hydrolytic stability for direct chemiluminescence immunoassays. Unlike AE-NHS or NSP-DMAE-NHS, its sterically shielded scaffold prevents premature hydrolysis, enabling 4-week room-temperature conjugate stability without quantum yield loss. The catalyst-free alkaline-H₂O₂ chemistry eliminates enhancer variables, ensuring high signal-to-noise ratios and ng/mL detection limits. Ideal for diagnostic kit manufacturing, biomolecule labeling, and high-throughput screening where lot-to-lot consistency and reduced cost-per-test are critical. No radioactive waste disposal burden versus ¹²⁵I-RIA. Purchase high-purity (≥98%) NSP-SA-NHS for reproducible, publication-grade data.

Molecular Formula C32H31N3O10S2
Molecular Weight 681.7 g/mol
Cat. No. B561617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNsp-SA-nhs
Synonyms3-[9-(((3-(N-succiniMidyloxycarboxypropyl)[4-Methxylphenyl]sulfonyl)aMine)carboxyl]-10-acridiniuMyl)-1-propanesulfonate inner salt
Molecular FormulaC32H31N3O10S2
Molecular Weight681.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H31N3O10S2/c1-22-13-15-23(16-14-22)47(43,44)34(20-6-12-30(38)45-35-28(36)17-18-29(35)37)32(39)31-24-8-2-4-10-26(24)33(19-7-21-46(40,41)42)27-11-5-3-9-25(27)31/h2-5,8-11,13-16H,6-7,12,17-21H2,1H3
InChIKeyKQFCNGKUXYNDPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSP-SA-NHS: A Quantitative Guide to Selecting a Superior Acridinium Ester for Chemiluminescent Immunoassays


NSP-SA-NHS (CAS 199293-83-9) is a chemiluminescent acridinium ester derivative that serves as a high‑performance label for direct chemiluminescence immunoassays (CLIA). It is characterized by an N‑hydroxysuccinimide (NHS) ester group that enables efficient conjugation to primary amine‑containing biomolecules such as antibodies, proteins, and nucleic acids . The compound exhibits a molecular weight of 681.73 g/mol (C₃₂H₃₁N₃O₁₀S₂) and typically appears as a yellow solid or powder with a purity of ≥98% (HPLC) . Its core advantage lies in a sulfonamide‑modified acridinium scaffold that confers enhanced hydrolytic stability, high signal‑to‑noise ratio, and catalyst‑free chemiluminescence in alkaline peroxide media—attributes that differentiate it from earlier acridinium esters and other chemiluminescent labels .

Why NSP-SA-NHS Cannot Be Simply Replaced by Other Acridinium Esters or Chemiluminescent Labels


Acridinium esters are not universally interchangeable. Critical variations in hydrolysis susceptibility, quantum yield, and kinetic profile directly impact assay sensitivity and reproducibility. For instance, the prototypical AE‑NHS exhibits significant hydrolytic instability at neutral pH, leading to elevated background and reduced shelf‑life, while NSP‑DMAE‑NHS, although more stable than AE‑NHS, still shows a 3.6% decrease in luminescence activity after only two weeks at room temperature in pH 7.0 buffer [1]. In contrast, NSP‑SA‑NHS, incorporating a sterically shielding sulfonamide moiety, demonstrates markedly enhanced resistance to hydrolysis, enabling prolonged storage of protein conjugates without loss of light quantum yield [2]. Furthermore, the absence of a requirement for enhancers or catalysts with NSP‑SA‑NHS eliminates an entire class of interfering variables, a benefit not shared by luminol‑based systems [1]. These structural and functional distinctions mean that substituting NSP‑SA‑NHS with a superficially similar ester risks compromised detection limits, narrower dynamic ranges, and elevated assay variability—directly undermining the quantitative rigor demanded in both research and diagnostic workflows.

NSP-SA-NHS: Quantitative Evidence for Differentiated Performance in Chemiluminescence Applications


Head‑to‑Head Sensitivity: NSP‑SA‑NHS Enables Sub‑ng/mL Detection Limits in Bisphenol Immunoassays

In a direct competitive chemiluminescent immunoassay for bisphenol A (BPA), the use of NSP‑SA‑NHS as the label yielded a lowest limit of detection (LOD) of 0.1 ng/mL and a 50% inhibitory concentration (IC₅₀) of 2.3 ng/mL [1]. This performance is superior to many traditional ELISA‑based methods for BPA, which typically report LODs in the low ng/mL range (e.g., 0.2–0.5 ng/mL) [2]. Furthermore, in a related assay for bisphenol S (BPS), NSP‑SA‑NHS labeling enabled an IC₅₀ of 0.04 ng/mL and a detection limit (IC₁₀) of 1.48 ng/mL in canned beverage matrices, demonstrating robust sensitivity even in complex sample backgrounds [3]. These values position NSP‑SA‑NHS as a highly sensitive label for small‑molecule detection.

Immunoassay Bisphenol A Environmental Monitoring

Superior Hydrolytic Stability of NSP‑SA‑NHS Conjugates: Retention of Quantum Yield Over Weeks

A critical limitation of first‑generation acridinium esters is their susceptibility to hydrolysis at neutral pH, which leads to increased background and reduced luminescence. NSP‑SA‑NHS overcomes this through a sterically bulky sulfonamide group that shields the ester linkage. Quantitative stability data show that NSP‑SA‑NHS‑protein conjugates stored at room temperature for 4 weeks exhibit no measurable decrease in light quantum yield [1]. For comparison, the related ester NSP‑DMAE‑NHS, while improved over AE‑NHS, still shows a 3.6% reduction in luminescence activity after only 2 weeks under similar conditions (pH 7.0 buffer, room temperature) [2]. The enhanced stability of NSP‑SA‑NHS translates directly into longer reagent shelf‑life and reduced lot‑to‑lot variability, critical for high‑throughput and longitudinal studies.

Conjugate Stability Shelf‑Life Assay Reproducibility

Catalyst‑Free Chemistry Reduces Background and Enhances Signal‑to‑Noise Ratio

NSP‑SA‑NHS generates chemiluminescence in alkaline hydrogen peroxide solution without the need for any catalyst or enhancer . This contrasts sharply with luminol‑based systems, which require catalysts (e.g., horseradish peroxidase) and enhancers to achieve usable sensitivity, introducing additional sources of background and assay variability. The catalyst‑free nature of NSP‑SA‑NHS lowers background luminescence and improves the signal‑to‑noise ratio (S/N) [1]. While exact S/N values depend on instrument and assay configuration, comparative studies note that the photonic yield of NSP‑SA‑NHS is superior to that of AE‑NHS, contributing to higher effective sensitivity [1]. This intrinsic property simplifies assay design and reduces reagent costs, as no separate enzyme‑substrate system is required.

Direct Chemiluminescence Signal‑to‑Noise Ratio Assay Simplification

Quantitative Comparison of Detection Limits: NSP‑SA‑NHS vs. NSP‑DMAE‑NHS in CLIA Formats

Although head‑to‑head studies comparing NSP‑SA‑NHS and NSP‑DMAE‑NHS in identical assay systems are not publicly available, cross‑study analysis of their performance in analogous competitive chemiluminescence immunoassays reveals comparable or superior sensitivity for NSP‑SA‑NHS. For BPA detection, NSP‑SA‑NHS achieved an LOD of 0.1 ng/mL [1]. In contrast, NSP‑DMAE‑NHS used in a chloramphenicol (CAP) assay yielded an LOD of 0.008 ng/mL [2], which appears lower but must be contextualized: the CAP assay employed gold‑coated magnetic nanoparticles (Au‑MNPs) that amplify signal, whereas the BPA assay used a simpler format. Moreover, the IC₅₀ for NSP‑SA‑NHS in the BPS assay (0.04 ng/mL) [3] is on par with the IC₅₀ reported for NSP‑DMAE‑NHS in the CAP assay (0.044 ng/mL) [2]. This suggests that, when normalized for assay complexity, NSP‑SA‑NHS delivers equivalent or better analytical sensitivity while offering the additional benefit of superior hydrolytic stability as documented above.

Immunoassay Detection Limit Acridinium Ester

High‑Value Application Scenarios for NSP‑SA‑NHS Based on Quantitative Differentiation


Environmental Monitoring of Bisphenols in Food Contact Materials

The demonstrated ability of NSP‑SA‑NHS to achieve an LOD of 0.1 ng/mL for BPA and an IC₅₀ of 0.04 ng/mL for BPS in complex matrices like canned beverages makes it an optimal choice for regulatory compliance testing and research on endocrine‑disrupting chemicals [1][2]. Its catalyst‑free chemistry minimizes matrix interference, and the stable conjugates support large‑scale screening programs where reagent consistency is paramount .

Clinical Immunoassay Development Requiring Long‑Term Reagent Stability

For diagnostic kit manufacturers and clinical laboratories developing in‑house assays (e.g., for hormones, tumor markers, or infectious disease antigens), the 4‑week room‑temperature stability of NSP‑SA‑NHS‑antibody conjugates without loss of quantum yield is a decisive advantage [3]. This property reduces the frequency of re‑optimization and re‑calibration, directly lowering the cost per test and improving inter‑lot reproducibility compared to less stable labels such as AE‑NHS or NSP‑DMAE‑NHS [4].

Nucleic Acid and Peptide Detection Without Catalysts

NSP‑SA‑NHS can be directly conjugated to amine‑modified oligonucleotides or peptides. Its catalyst‑free chemiluminescence in alkaline H₂O₂ eliminates the need for enzyme‑conjugated secondary reporters (e.g., streptavidin‑HRP), streamlining hybridization assays and aptamer‑based sensors . This reduces the number of incubation steps and minimizes non‑specific binding, making it ideal for high‑throughput screening of nucleic acid biomarkers or peptide libraries.

Replacement of Radioisotopes in Receptor Binding and Competition Assays

NSP‑SA‑NHS offers a non‑radioactive alternative to ¹²⁵I labeling in receptor‑ligand binding studies. Its high specific activity (implied by low‑ng/mL detection limits) and stable conjugates provide comparable or better sensitivity than radioimmunoassays (RIA) while eliminating the hazards and disposal costs associated with radioactive materials . This aligns with the industry‑wide shift toward safer, more sustainable laboratory practices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nsp-SA-nhs

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.